![molecular formula C18H17N3 B12544271 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline CAS No. 847202-97-5](/img/structure/B12544271.png)
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline typically involves the reaction of 2,4,6-trimethylquinoline with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The subsequent coupling reaction between the diazonium salt and 2,4,6-trimethylquinoline yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the azo group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,4,6-Trimethyl-3-[(E)-phenylamino]quinoline.
Substitution: 5-Bromo-2,4,6-trimethylquinoline.
科学的研究の応用
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
作用機序
The mechanism of action of 2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transfer processes.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylquinoline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
3-[(E)-Phenyldiazenyl]quinoline: Similar structure but without the trimethyl substitutions, affecting its electronic properties and reactivity.
Uniqueness
2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline stands out due to its combination of trimethyl and diazenyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various applications, from synthetic chemistry to materials science.
特性
CAS番号 |
847202-97-5 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC名 |
phenyl-(2,4,6-trimethylquinolin-3-yl)diazene |
InChI |
InChI=1S/C18H17N3/c1-12-9-10-17-16(11-12)13(2)18(14(3)19-17)21-20-15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChIキー |
CIWPVKALKULJDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)N=NC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)

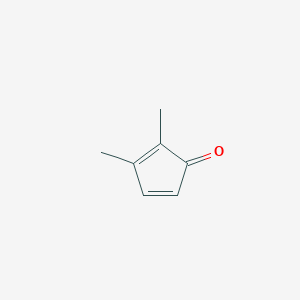
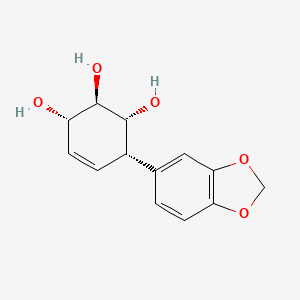
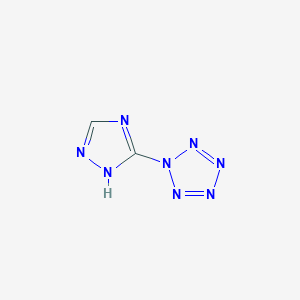


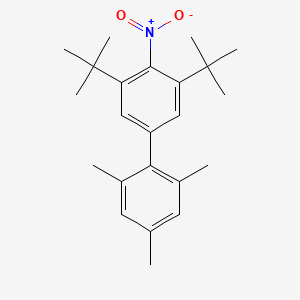
![Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-](/img/structure/B12544235.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
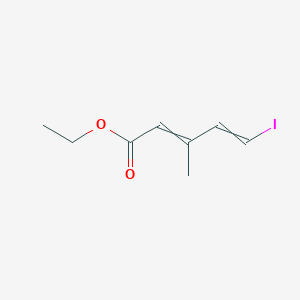

![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)

